molecular formula C5H4BrClS B1366730 3-(Bromomethyl)-2-chlorothiophene CAS No. 40032-81-3

3-(Bromomethyl)-2-chlorothiophene

Cat. No.: B1366730
CAS No.: 40032-81-3
M. Wt: 211.51 g/mol
InChI Key: MEOQMCFEBDERJS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chlorothiophene: is an organosulfur compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing one sulfur atom. The presence of both bromomethyl and chloro substituents on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-chlorothiophene typically involves the bromomethylation of 2-chlorothiophene. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents. The reaction is carried out under reflux conditions to achieve the desired bromomethylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2-chlorothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azidomethyl or thiomethyl derivatives.

    Oxidation: Products include thiophene sulfoxides or sulfones.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-2-chlorothiophene is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and photoresponsive dyes .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-chlorothiophene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The thiophene ring’s electronic properties also play a role in its reactivity and interaction with biological systems .

Comparison with Similar Compounds

  • 2-Bromothiophene
  • 3-Chlorothiophene
  • 2-(Bromomethyl)thiophene

Comparison: 3-(Bromomethyl)-2-chlorothiophene is unique due to the presence of both bromomethyl and chloro substituents on the thiophene ring. This dual substitution enhances its reactivity and versatility in chemical synthesis compared to its mono-substituted counterparts. The combination of these substituents also imparts distinct electronic properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

3-(bromomethyl)-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-3-4-1-2-8-5(4)7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOQMCFEBDERJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448828
Record name 3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40032-81-3
Record name 3-(Bromomethyl)-2-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40032-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-2-chlorothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(bromomethyl)-2-chlorothiophene in the synthesis of the antifungal compounds discussed in the research?

A1: this compound serves as an alkylating agent in the synthesis of 2-allyl-2-azolemethyl-3-hydroxydihydrobenzothiophenes, a novel class of antifungal agents []. It reacts with cis-6-chloro-2,3-dihydro-2-(1H-azole-1-ylmethyl)benzo[b]thiophene-3-ol in the presence of sodium hydride (NaH) to introduce a 2-chloro-3-thienylmethyl substituent at the 3-position of the dihydrobenzothiophene ring system []. This alkylation step is crucial for modifying the structure and potentially enhancing the antifungal activity of the resulting compounds.

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